molecular formula C10H18N2O3 B1274186 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 94108-46-0

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1274186
CAS RN: 94108-46-0
M. Wt: 214.26 g/mol
InChI Key: MUPFIGLSLOVQLZ-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid is a compound that can be associated with a class of organic molecules known as pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are often of interest due to their potential pharmacological properties. The specific structure of this compound suggests it may have applications in medicinal chemistry or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids involves a three-component condensation of 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid . Similarly, the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(Dimethylamino)pyridine leads to the formation of γ-lactones and δ-lactones . These methods could potentially be adapted for the synthesis of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. X-ray diffraction studies, such as those performed on 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide, provide detailed information about the crystal structure and can reveal intermolecular interactions like hydrogen bonding . These techniques could be applied to determine the precise structure of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the reaction of 2-dimethylamino-3,3-dimethyl-1-azirine with carboxylic acids leads to N-acyl derivatives through a process of addition, ring cleavage, and acyl group transfer . This type of reactivity might be relevant when considering the chemical behavior of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid in the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For instance, the introduction of fluoromethyl and trifluoromethyl groups can lead to the formation of isomers and affect the compound's reactivity . Detailed spectroscopic analysis, including MS, IR, 1H, and 13C NMR, as well as molecular modeling, are essential tools for understanding these properties . Such analyses would be necessary to fully characterize 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid.

Scientific Research Applications

Complexation with Nucleotide Bases

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its ability to form complexes with nucleotide bases. Research indicates that these complexes involve hydrogen bonds and π-stacking interactions, with notable differences in complexation behavior compared to simple carboxylic acids like butyric acid. This property is potentially significant for understanding molecular interactions in biological systems (Zimmerman, Wu, & Zeng, 1991).

Hydrophobizing Properties

The compound's derivatives, specifically its amides, have shown promise as cationic surfactants for hydrophobization in oil fields. This application is particularly relevant in enhancing oil recovery processes (Vlasova et al., 2017).

Intramolecular Diels-Alder Reaction

In the context of organic synthesis, this compound plays a role in the intramolecular Diels-Alder reaction. This reaction is a cornerstone in synthetic organic chemistry, useful in constructing complex molecular architectures (Widmer, Heimgartner, & Schmid, 1978).

Photosensitive Polyimides

The compound has been utilized in the development of photosensitive polyimides. These materials are essential in various technological applications, such as in the electronics industry (Fukushima, Oyama, & Tomoi, 2003).

Bioconjugation in Aqueous Media

Its role in the formation of amides through carbodiimide in aqueous media has been studied. This is significant in bioconjugation, a process critical in drug development and molecular biology (Nakajima & Ikada, 1995).

Antitumor Agent Synthesis

A method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide has been developed. This compound has potential as an antitumor agent (Mondal, Nogami, Asao, & Yamamoto, 2003).

Cyclization of β-Bromo-α,β-Unsaturated Carboxylic Acids

The compound is involved in palladium-catalyzed carbonylative cyclization, a process important in organic synthesis, particularly in pharmaceuticals and agrochemicals production (Bae & Cho, 2014).

Crystal Engineering of Supramolecular Assemblies

It plays a role in crystal engineering, particularly in forming supramolecular assemblies. This application is critical in materials science and nanotechnology (Arora & Pedireddi, 2003).

Molecular Umbrella Design

The compound is used in designing molecular umbrellas, which are molecules that shield certain moieties from water. This is relevant in drug delivery and biomolecular protection (Janout, Lanier, & Regen, 1997).

Hydrogen-Bonding Studies

Its role in hydrogen-bonding studies contributes to understanding molecular interactions, which is fundamental in chemistry and biochemistry (Long, Zhou, Parkin, & Li, 2014).

Catalysis in Organic Synthesis

The compound has been studied as a catalyst in iodolactonisation of γ,δ-unsaturated carboxylic acids. Catalysis is a key process in chemical synthesis, especially in developing pharmaceuticals (Meng, Liu, Liu, & Wang, 2015).

DNA Binding and Cell Cycle Evaluation

It's used in the synthesis of novel compounds for DNA binding and cell cycle evaluation, essential in cancer research and therapeutics development (Xie et al., 2009).

Cooperative Catalysis for Amide Formation

Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperatively catalyze the formation of amides from carboxylic acids and amines, a fundamental process in organic synthesis (Ishihara & Lu, 2016).

Safety And Hazards

The safety information for “1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11(2)4-3-5-12-7-8(10(14)15)6-9(12)13/h8H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPFIGLSLOVQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916455
Record name 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid

CAS RN

94108-46-0
Record name 1-[3-(Dimethylamino)propyl]-2-oxo-4-pyrrolidinecarboxylic acid
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Record name 1-(3-(Dimethylamino)propyl)-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
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